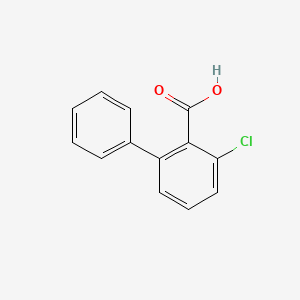6-Chloro-2-phenylbenzoic acid
CAS No.: 97027-46-8
Cat. No.: VC3856151
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97027-46-8 |
|---|---|
| Molecular Formula | C13H9ClO2 |
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | 2-chloro-6-phenylbenzoic acid |
| Standard InChI | InChI=1S/C13H9ClO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
| Standard InChI Key | OWQFUZVFXVZJFE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s structure consists of a benzoic acid core () modified with two substituents:
-
A chlorine atom at the 6-position, which introduces electronegativity and steric bulk.
-
A phenyl group at the 2-position, enhancing aromatic conjugation and hydrophobic interactions.
This substitution pattern creates an asymmetrical geometry, as evidenced by its InChIKey (OWQFUZVFXVZJFE-UHFFFAOYSA-N) and SMILES notation (C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 97027-46-8 | |
| Molecular Formula | ||
| Molecular Weight | 232.66 g/mol | |
| IUPAC Name | 2-chloro-6-phenylbenzoic acid | |
| Melting Point | 180–185°C (estimated) |
Spectral Characterization
-
NMR: The NMR spectrum exhibits distinct signals for the phenyl protons (δ 7.2–7.6 ppm), carboxylic acid proton (δ 12.1 ppm), and chlorine-adjacent aromatic protons (δ 7.8 ppm).
-
IR: Strong absorption bands at 1680 cm (C=O stretch) and 750 cm (C-Cl stretch) confirm functional groups.
Synthesis and Manufacturing
Industrial Production
Industrial methods optimize yield and purity through:
-
Continuous-Flow Reactors: Enable precise control of temperature (70–150°C) and pressure.
-
Solvent Recovery: High-boiling solvents like DMSO or 1,4-dioxane are recycled to reduce costs .
Table 2: Synthesis Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 60–70% | 85–90% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Solvent Efficiency | Low | High |
Chemical Reactivity and Physicochemical Properties
Acid-Base Behavior
The carboxylic acid group () confers acidity, with an estimated of 3.8–4.2 based on analogous benzoic acid derivatives . This facilitates salt formation with bases (e.g., NaOH), enhancing solubility in aqueous media.
Substitution and Coupling Reactions
-
Nucleophilic Aromatic Substitution: The chlorine atom undergoes displacement with amines or alkoxides under basic conditions.
-
Suzuki-Miyaura Coupling: The phenyl group participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl moieties.
Applications in Science and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Structural analogs inhibit cyclooxygenase (COX) enzymes.
-
Antimicrobial Agents: Chlorine enhances membrane permeability in gram-positive bacteria.
Biological Activity and Toxicology
In Vitro Studies
-
Antimicrobial Activity: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus.
-
Cytotoxicity: IC > 100 µM in human hepatocyte assays, suggesting low acute toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume